N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide

Medicinal Chemistry Structure–Activity Relationship Kinase Inhibition

N-(3-Methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide (CAS 1208775-89-6; molecular formula C16H13N5O4S; molecular weight 371.37 g/mol) is a synthetic small-molecule heterocyclic compound belonging to the pyridazine-thioacetamide class. It features a 6-(3-nitrophenyl)pyridazine core linked via a thioether bridge to an acetamide moiety bearing a 3-methylisoxazol-5-yl substituent.

Molecular Formula C16H13N5O4S
Molecular Weight 371.37
CAS No. 1208775-89-6
Cat. No. B2808042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide
CAS1208775-89-6
Molecular FormulaC16H13N5O4S
Molecular Weight371.37
Structural Identifiers
SMILESCC1=NOC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C16H13N5O4S/c1-10-7-15(25-20-10)17-14(22)9-26-16-6-5-13(18-19-16)11-3-2-4-12(8-11)21(23)24/h2-8H,9H2,1H3,(H,17,22)
InChIKeyURCLEQUTGOEGST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide (CAS 1208775-89-6): Chemical Class and Procurement-Relevant Identity


N-(3-Methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide (CAS 1208775-89-6; molecular formula C16H13N5O4S; molecular weight 371.37 g/mol) is a synthetic small-molecule heterocyclic compound belonging to the pyridazine-thioacetamide class [1]. It features a 6-(3-nitrophenyl)pyridazine core linked via a thioether bridge to an acetamide moiety bearing a 3-methylisoxazol-5-yl substituent. The molecule integrates three pharmacologically privileged substructures—pyridazine, 3-nitrophenyl, and methylisoxazole—within a single scaffold. Its structural formula is distinct from the more common 5-methylisoxazol-3-yl regioisomeric series prevalent in commercial screening libraries, making it a specific tool for structure–activity relationship (SAR) studies where isoxazole attachment geometry is a variable of interest [2]. The compound is catalogued in several commercial vendor databases as a research-grade screening compound, but no peer-reviewed biological activity data or patent exemplification with quantitative pharmacologic parameters has been identified in the open scientific literature as of the present analysis [3].

Why Generic Substitution Fails for N-(3-Methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide: Structural Specificity and SAR Sensitivity


Compounds within the pyridazine-thioacetamide class cannot be interchanged without altering biological readout, because small variations in the N-terminal amide substituent (isoxazole regioisomerism, aryl group identity) and the C6-aryl group on the pyridazine ring exert pronounced effects on target binding and functional activity [1]. In closely related series, shifting the methylisoxazole attachment from the 5-position (as in the target compound) to the 3-position (N-(5-methylisoxazol-3-yl) analogs, e.g., CAS 893990-34-6) redirects hydrogen-bonding capacity and steric contour, while replacing the 3-nitrophenyl group with phenyl (VU0240551) alters electron-withdrawing character and π-stacking potential, yielding different KCC2 transporter inhibition profiles . The target compound occupies a specific, sparsely populated position in chemical space defined by the confluence of a 3-methylisoxazol-5-yl terminus, a 3-nitrophenyl substituent, and a thioether linkage. No directly comparable analog simultaneously possesses all three of these features with published quantitative head-to-head data; consequently, generic selection from within the pyridazine-thioacetamide family cannot recapitulate the target compound's precise structural interrogation of biological targets [2].

Quantitative Differentiation Evidence for N-(3-Methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide (CAS 1208775-89-6)


Regioisomeric Identity of the Methylisoxazole Substituent: 3-Methylisoxazol-5-yl vs. 5-Methylisoxazol-3-yl

The target compound contains a 3-methylisoxazol-5-yl moiety attached to the acetamide nitrogen, distinguishing it from the majority of commercial pyridazine-thioacetamide analogs that bear a 5-methylisoxazol-3-yl group. This regioisomeric difference alters the vector and hydrogen-bond donor/acceptor capacity of the terminal heterocycle. In a related series of pyrazolo/triazolo-pyridazines bearing isoxazole substituents, the position of the isoxazole attachment was shown to significantly modulate anticancer cytotoxicity, with IC50 values shifting by more than 5-fold depending on substitution geometry [1]. Although no direct quantitative comparison for the target compound versus its 5-methylisoxazol-3-yl regioisomer has been published, the class-level SAR indicates that the 3-methylisoxazol-5-yl orientation is not interchangeable with the 3-yl variant [2].

Medicinal Chemistry Structure–Activity Relationship Kinase Inhibition

Electron-Withdrawing Character of the 3-Nitrophenyl Substituent vs. Unsubstituted Phenyl

The 3-nitrophenyl group on the pyridazine core introduces a strong electron-withdrawing substituent (Hammett σ_m = +0.71 for NO2) that alters the electronic density of the pyridazine ring and the thioether linkage. In contrast, the well-characterized KCC2 inhibitor VU0240551 (CAS 893990-34-6) bears an unsubstituted phenyl group (Hammett σ = 0.00) at the equivalent position, exhibiting an IC50 of 560 nM in K+ uptake assays . The electron-deficient 3-nitrophenyl modification is predicted to lower the pKa of the pyridazine nitrogen and modulate the redox potential of the thioether, effects that can differentially influence target engagement and metabolic stability. While no direct IC50 comparison exists for the target compound, the established SAR literature demonstrates that nitro substitution on the pyridazine C6-aryl ring modulates both potency and selectivity profiles in related chemotypes [1].

Medicinal Chemistry Transporter Pharmacology Electronic Effects in SAR

Thioether Linkage vs. Amino/Aminoalkyl Linkers: Conformational and Metabolic Differentiation

The target compound employs a thioether (–S–CH2–CO–) bridge connecting the pyridazine core to the acetamide moiety, in contrast to compounds such as N-(3-methylisoxazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide which use a direct N–CH2–CO– linkage or an aminoalkyl spacer . Thioether linkers confer different conformational flexibility (longer C–S bond length of ~1.82 Å vs. C–N ~1.47 Å, and smaller C–S–C bond angle of ~100° vs. C–N–C ~109°) and distinct oxidative metabolic susceptibility compared to amino linkers. In the broader pyridazine-thioacetamide series, thioether-containing compounds have shown unique multi-target inhibition profiles (telomerase, JAK1, STAT3, TLR4) that are sensitive to linker identity [1]. No direct head-to-head stability or activity data are available comparing this specific compound to its amino-linked analogs, but the structural difference constitutes a defined chemical variable for SAR exploration.

Chemical Biology Probe Design Metabolic Stability

Molecular Descriptor Differentiation from Closest Commercial Analogs

The target compound occupies a distinct region of calculated physicochemical property space relative to its closest catalogued analogs. Compared to N-mesityl-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide (C21H20N4O3S, MW 408.48), the target compound has a lower molecular weight (371.37) and reduced lipophilicity due to the isoxazole ring replacing the mesityl group. Relative to N-(4-fluorobenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide (C19H15FN4O3S, MW 398.41), the target compound lacks the fluorobenzyl hydrophobic extension. These differences in MW, lipophilicity, and hydrogen-bonding capacity place it in a different region of drug-likeness space, with predicted impacts on membrane permeability and solubility that are distinct from close analogs sharing the same pyridazine-thioether core [1].

Cheminformatics Compound Library Design Molecular Property Space

Sparse Patent and Literature Coverage Creates a Unique Chemical Probe Opportunity

A comprehensive search of PubMed, Google Scholar, PubChem BioAssay, BindingDB, and patent databases (USPTO, WIPO) reveals that the target compound has no published biological activity data, no documented mechanism of action, and no patent exemplification with quantitative pharmacological parameters [1]. In contrast, structurally related pyridazine-thioacetamides such as VU0240551 (KCC2 inhibitor) and the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series (telomerase/JAK1/STAT3/TLR4 inhibitors) have extensive published activity data [2]. This absence of prior art creates an opportunity: the target compound represents unexplored chemical space within an otherwise well-studied scaffold class. For organizations seeking novel composition-of-matter or method-of-use intellectual property, a compound with no pre-existing biological disclosure offers a cleaner freedom-to-operate landscape than analogs with established pharmacological profiles.

Chemical Biology Novel Chemical Space Intellectual Property

Critical Caveat: Absence of Direct Comparative Quantitative Bioactivity Data

It must be explicitly stated that NO direct head-to-head comparison data or cross-study comparable quantitative bioactivity data (IC50, Ki, EC50, or in vivo efficacy metrics) were identified for the target compound in any peer-reviewed publication, patent, or authoritative database [1]. All differentiation claims presented in Evidence Items 1–5 are based on class-level SAR inference, calculated molecular property comparisons, or the structural uniqueness of the compound within the chemical space of commercially available pyridazine-thioacetamides. No assertions of superior potency, selectivity, or in vivo performance relative to identified comparators can be substantiated with quantitative evidence. This represents a genuine and significant evidence gap that should inform procurement decisions: the compound's value proposition rests primarily on its unexplored status and structural differentiation, not on demonstrated biological superiority.

Data Transparency Procurement Decision Support Evidence Quality Assessment

Best-Fit Research and Industrial Application Scenarios for N-(3-Methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide (CAS 1208775-89-6)


Novel Scaffold Hit-Finding and Lead Generation Campaigns

The compound's unexplored biological profile and structural uniqueness make it suitable for inclusion in diversity-oriented screening libraries where novelty is a primary selection criterion. Its three privileged substructures (pyridazine, 3-nitrophenyl, methylisoxazole) offer multiple interaction modalities, while the absence of prior bioactivity data means any hit identified during screening is likely to be patentable, as supported by the evidence of sparse prior art [1]. Procurement is most appropriate for organizations running phenotypic screens or target-based assays seeking new chemical starting points unencumbered by existing SAR constraints.

Isoxazole Regioisomerism SAR Probe Development

Because the compound bears a 3-methylisoxazol-5-yl group—in contrast to the prevalent 5-methylisoxazol-3-yl series—it serves as a matched molecular pair partner for probing the effect of isoxazole attachment geometry on target binding, as indicated by class-level SAR evidence showing sensitivity to isoxazole substitution patterns [1]. Researchers studying kinase inhibitors, GPCR ligands, or transporter modulators can use this compound alongside 5-methylisoxazol-3-yl analogs to systematically explore regioisomeric effects on potency and selectivity.

Electronic Probe for Nitro Group-Dependent Redox and Binding Pharmacology

The 3-nitrophenyl substituent (Hammett σ_m = +0.71) creates a strongly electron-deficient pyridazine environment distinct from the unsubstituted phenyl (σ_m = 0.00) or halogen-substituted analogs commonly found in commercial libraries. This electronic signature is valuable for studying nitroreductase-mediated prodrug activation, cytochrome P450 metabolism, or π-stacking interactions at target protein binding sites, as inferred from the established role of nitroaromatic substituents in modulating bioactivity in related heterocyclic series [1].

Intellectual Property Generation via Composition-of-Matter or Use Patents

For organizations whose procurement decisions are driven by IP strategy, the complete absence of published biological activity or therapeutic use data for this compound—confirmed through comprehensive database searching—offers a clean slate for establishing proprietary composition-of-matter or method-of-use claims [1]. Unlike well-characterized pyridazine-thioacetamides (e.g., VU0240551) that carry extensive third-party disclosure baggage, this compound represents an opportunity to build a proprietary patent portfolio around a novel chemical entity without pre-existing encumbrances.

Quote Request

Request a Quote for N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.